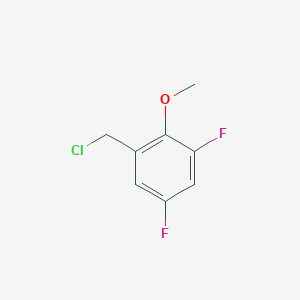
3,5-Difluoro-2-methoxybenzyl chloride
Cat. No. B8670766
M. Wt: 192.59 g/mol
InChI Key: VQHXQAPSSNZGLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06376672B1
Procedure details


To a mixture of 0.87 g (5.02 mmol) of (3,5-difluoro-2-methoxy-phenyl)-methanol, 0.82 ml (7.03 mmol) of 2,6-lutidine, and 0.425 g (10 mmol) of lithium chloride in 5 ml N,N-dimethylformamide were added dropwise at 0° C. 0.5 ml (6.5 mmol) of mesylchloride. The suspension was stirred during 18 hours at room temperature and then treated with 1 ml of saturated aqueous sodium hydrogencarbonate solution. The volatile components were distilled at 35° C./1 Torr and the residue was partitioned between ethyl acetate and water. The organic phase was separated and evaporated under reduced pressure and the crude product was purified by chromatography on silica gel with dichloromethane as the eluent. There were obtained 0.49 g (51% of theory) of 1-chloromethyl-3,5-difluoro-2-methoxy-benzene as a colorless liquid; MS: 192 (M)+.






Yield
51%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:11][CH3:12])=[C:4]([CH2:9]O)[CH:5]=[C:6]([F:8])[CH:7]=1.N1C(C)=CC=CC=1C.[Cl-].[Li+].S([Cl:27])(C)(=O)=O.C(=O)([O-])O.[Na+]>CN(C)C=O>[Cl:27][CH2:9][C:4]1[CH:5]=[C:6]([F:8])[CH:7]=[C:2]([F:1])[C:3]=1[O:11][CH3:12] |f:2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.87 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C(C=C(C1)F)CO)OC
|
|
Name
|
|
|
Quantity
|
0.82 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C)C
|
|
Name
|
|
|
Quantity
|
0.425 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The suspension was stirred during 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise at 0° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The volatile components were distilled at 35° C./1 Torr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by chromatography on silica gel with dichloromethane as the eluent
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC1=C(C(=CC(=C1)F)F)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.49 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
